Ethyl 2-(3-bromopyridin-4-yl)-2-methylpropanoate
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Overview
Description
Ethyl 2-(3-bromopyridin-4-yl)-2-methylpropanoate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom attached to the pyridine ring and an ethyl ester group attached to a methylpropanoate moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
The compound “Ethyl 2-(3-bromopyridin-4-yl)-2-methylpropanoate” is a pyridine derivative. Pyridine derivatives are known to interact with a variety of biological targets. For example, some indole derivatives, which are structurally similar to pyridines, have been found to bind with high affinity to multiple receptors .
Mode of Action
Many pyridine derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions .
Biochemical Pathways
Many pyridine derivatives are known to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and viral infections .
Pharmacokinetics
Many pyridine derivatives are known to have good absorption and distribution properties, and they are often metabolized by the liver .
Result of Action
Many pyridine derivatives are known to have a variety of effects at the molecular and cellular level, including anti-inflammatory, anticancer, and antiviral effects .
Action Environment
Many factors can influence the action of a compound, including temperature, ph, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-bromopyridin-4-yl)-2-methylpropanoate typically involves the bromination of a pyridine derivative followed by esterification. One common method involves the reaction of 3-bromopyridine with ethyl 2-methylpropanoate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-bromopyridin-4-yl)-2-methylpropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Ethyl 2-(3-bromopyridin-4-yl)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-chloropyridin-4-yl)-2-methylpropanoate
- Ethyl 2-(3-fluoropyridin-4-yl)-2-methylpropanoate
- Ethyl 2-(3-iodopyridin-4-yl)-2-methylpropanoate
Uniqueness
Ethyl 2-(3-bromopyridin-4-yl)-2-methylpropanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications.
Properties
IUPAC Name |
ethyl 2-(3-bromopyridin-4-yl)-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-4-15-10(14)11(2,3)8-5-6-13-7-9(8)12/h5-7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVCXRPYQAPPOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=C(C=NC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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